3-Acetyl-7-cyano-4-azaindole
Overview
Description
3-Acetyl-7-cyano-4-azaindole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azaindoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-cyano-4-azaindole typically involves the functionalization of the 7-azaindole core. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for the functionalization of the 7-azaindole template . One common method involves the use of metal-catalyzed cross-coupling reactions and C–H bond functionalization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. Techniques such as silica gel flash chromatography are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-7-cyano-4-azaindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is largely influenced by the presence of the cyano and acetyl groups, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as methanol and dimethylformamide, and reactions are typically carried out under reflux conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the azaindole core .
Scientific Research Applications
3-Acetyl-7-cyano-4-azaindole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a building block for the development of novel therapeutic agents, including antiproliferative and antioxidant compounds . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Acetyl-7-cyano-4-azaindole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, derivatives of 7-azaindole have been shown to inhibit tyrosine protein kinase SRC, which plays a crucial role in cell signaling and proliferation . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison: 3-Acetyl-7-cyano-4-azaindole is unique due to the presence of both acetyl and cyano groups on the azaindole core. These functional groups enhance the compound’s reactivity and biological activity compared to similar compounds. For example, 4-Cyano-7-azaindole lacks the acetyl group, which may result in different reactivity and biological properties .
Properties
IUPAC Name |
3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-6(14)8-5-13-9-7(4-11)2-3-12-10(8)9/h2-3,5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIKILBFOQAHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221636 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-92-0 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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